

2-Ethyl-5-methylpyrazine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-5-methylpyrazine-d5

Cat. No.: B12378437

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-5-methylpyrazine-d5**, a deuterated analog of the potent aroma compound 2-ethyl-5-methylpyrazine. This isotopically labeled standard is a critical tool for analytical chemists, particularly in the fields of food science, flavor chemistry, and metabolic research. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of its non-deuterated counterpart in complex matrices using mass spectrometry-based methods.

Core Chemical and Physical Data

2-Ethyl-5-methylpyrazine-d5 is a stable, non-radioactive isotopically labeled compound where five hydrogen atoms on the ethyl group have been replaced with deuterium. This substitution results in a mass shift that allows for its clear differentiation from the endogenous analyte in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of **2-Ethyl-5-methylpyrazine-d5**

Property	Value	Reference
Chemical Name	2-(Ethyl-d5)-5-methylpyrazine	N/A
CAS Number	1335401-80-3	[1]
Molecular Formula	C ₇ H ₅ D ₅ N ₂	[1]
Molecular Weight	127.20 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Storage Temperature	Room temperature	[1]

Table 2: Typical Certificate of Analysis Data

Note: As a specific Certificate of Analysis was not publicly available, this table represents typical specifications for a high-purity deuterated internal standard. Actual values may vary by supplier and lot.

Parameter	Specification
Chemical Purity (GC-MS)	≥98%
Isotopic Purity (d5)	≥99 atom % D
Isotopic Distribution	d0 ≤ 0.5%, d1 ≤ 1%, d2 ≤ 2%, d3 ≤ 5%, d4 ≤ 15%
Identity (¹ H-NMR, MS)	Conforms to structure

Synthesis and Manufacturing

The synthesis of **2-Ethyl-5-methylpyrazine-d5** is typically achieved through a multi-step chemical process designed to introduce the deuterium atoms with high efficiency and specificity. A common synthetic strategy involves the chlorination of the pyrazine ring followed by a Grignard reaction with a deuterated ethyl magnesium halide.[4][5]

Experimental Protocol: Synthesis of 2-Ethyl-5-methylpyrazine-d₅ (Adapted from general methods for deuterated pyrazines)[4][5]

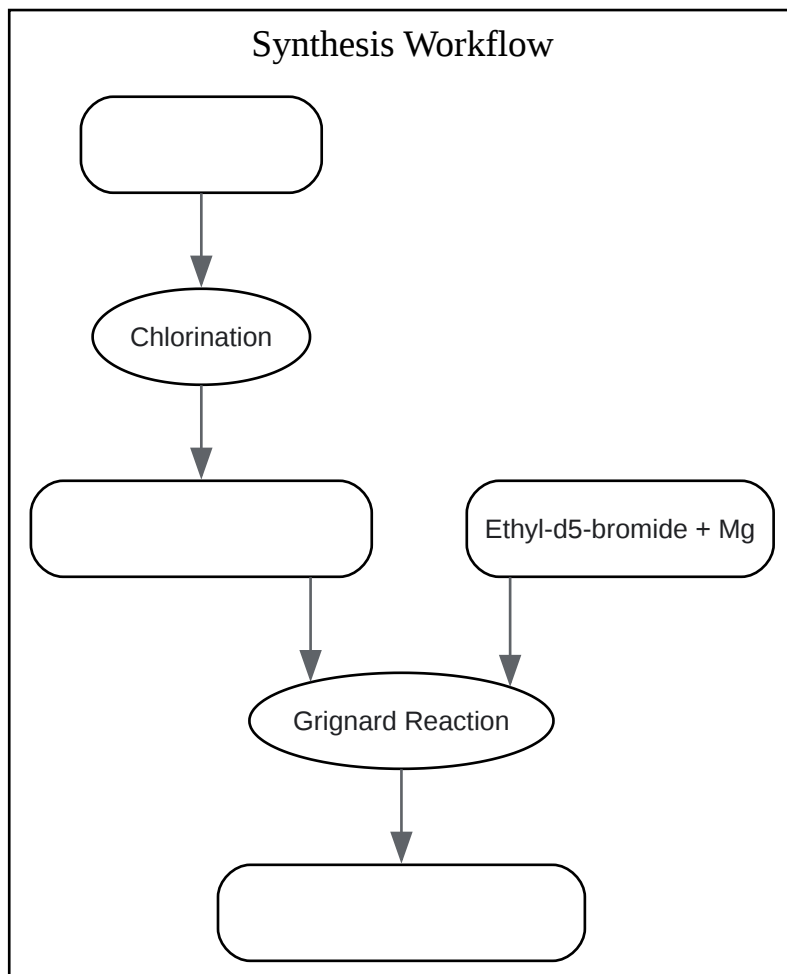
Step 1: Chlorination of 2-methylpyrazine

- To a solution of 2-methylpyrazine in a suitable aprotic solvent, add a chlorinating agent such as N-chlorosuccinimide (NCS).
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by gas chromatography (GC).
- Upon completion, cool the mixture and quench with a suitable aqueous solution.
- Extract the chlorinated product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 2-chloro-5-methylpyrazine by column chromatography.

Step 2: Grignard Reaction with Ethyl-d₅-magnesium bromide

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by reacting ethyl-d₅-bromide with magnesium turnings in anhydrous diethyl ether.
- To the freshly prepared Grignard reagent, add a solution of 2-chloro-5-methylpyrazine in anhydrous diethyl ether dropwise at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure and purify the resulting **2-Ethyl-5-methylpyrazine-d5** by fractional distillation or preparative gas chromatography.



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Caption: Synthetic pathway for **2-Ethyl-5-methylpyrazine-d5**.

Application as an Internal Standard in Stable Isotope Dilution Analysis (SIDA)

The primary application of **2-Ethyl-5-methylpyrazine-d5** is as an internal standard in stable isotope dilution analysis (SIDA), a highly accurate method for quantifying analytes in complex samples.^{[6][7]} This technique is particularly valuable in food and beverage analysis, where the

volatile and semi-volatile nature of aroma compounds can lead to significant variability in extraction and analysis.

Experimental Protocol: Quantification of 2-Ethyl-5-methylpyrazine in Coffee using SIDA-GC-MS[6][7][8]

1. Sample Preparation and Extraction

- Weigh a known amount of homogenized coffee grounds (e.g., 1 g) into a headspace vial.
- Add a precise volume of a standard solution of **2-Ethyl-5-methylpyrazine-d5** in a suitable solvent (e.g., methanol) to the coffee grounds. The amount of internal standard added should be comparable to the expected amount of the native analyte in the sample.
- Add a known volume of water to the vial to create a slurry.
- Seal the vial and allow it to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow the volatile compounds to partition into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME)

- Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- Retract the fiber and introduce it into the heated injection port of the gas chromatograph.

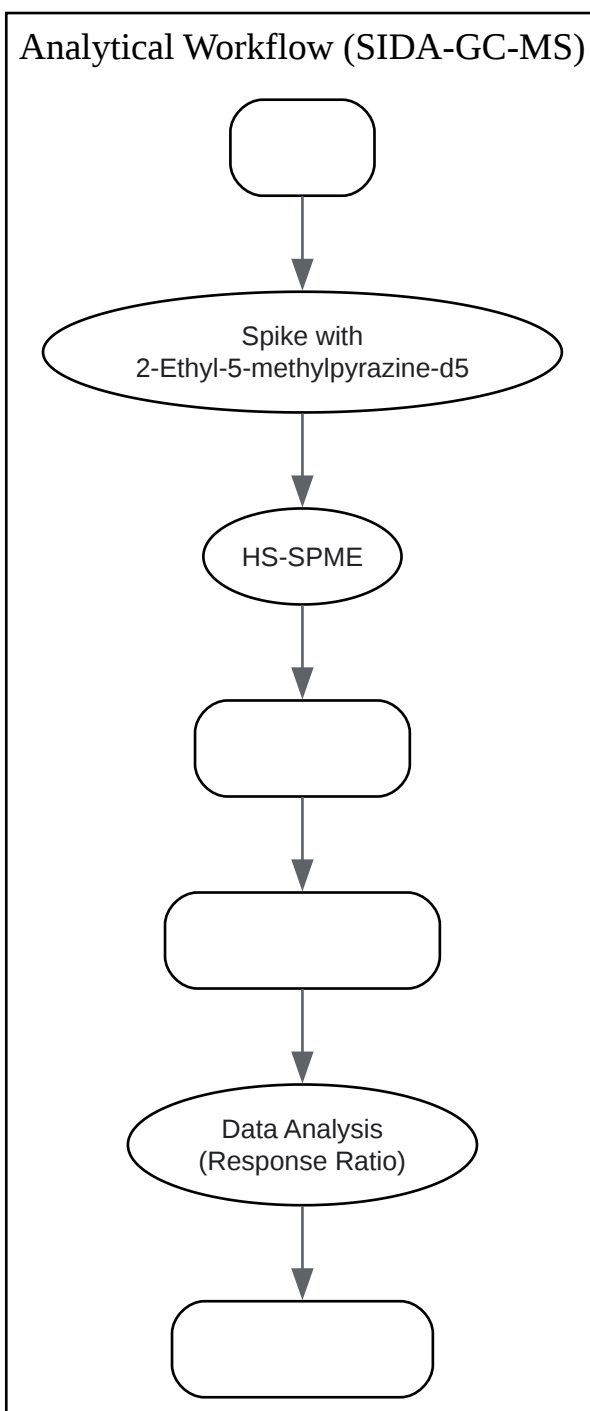
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- GC Conditions:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Monitor the following ions:
 - 2-Ethyl-5-methylpyrazine (Analyte): m/z 122 (molecular ion), m/z 107 (fragment ion).
 - **2-Ethyl-5-methylpyrazine-d5** (Internal Standard): m/z 127 (molecular ion), m/z 112 (fragment ion).

4. Data Analysis and Quantification

- Integrate the peak areas of the selected ions for both the analyte and the internal standard.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
- Prepare a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the native analyte.
- Determine the concentration of 2-ethyl-5-methylpyrazine in the sample by interpolating its response ratio on the calibration curve.



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Caption: General workflow for SIDA-GC-MS analysis.

Conclusion

2-Ethyl-5-methylpyrazine-d5 is an indispensable tool for researchers requiring accurate and reliable quantification of its non-deuterated analog in complex matrices. Its use in stable isotope dilution analysis coupled with GC-MS or LC-MS provides a robust methodology for flavor and aroma research, food quality control, and metabolic studies. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this valuable internal standard in a research setting.

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- To cite this document: BenchChem. [2-Ethyl-5-methylpyrazine-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378437#what-is-2-ethyl-5-methylpyrazine-d5]

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